Cyclohex-2-ene-1-carboxylic Acid

Overview

Description

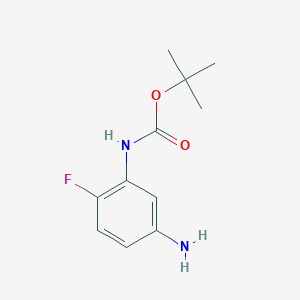

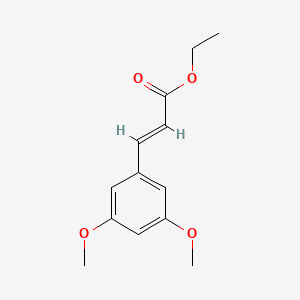

Cyclohex-2-ene-1-carboxylic Acid, also known as 2-Cyclohexene-1-carboxylic acid, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .

Synthesis Analysis

The synthesis of Cyclohex-2-ene-1-carboxylic Acid involves several steps. One approach includes the Wittig olefination between 1, 4-dioxaspiro [4.5]-decane-8-carbaldehyde and the appropriate phosphonium salts . Another method involves the reduction of ethyl 2-cyclohexanone carboxylate with sodium borohydride in 95% ethanol .

Molecular Structure Analysis

The molecular structure of Cyclohex-2-ene-1-carboxylic Acid consists of a cyclohexene ring with a carboxylic acid group attached to one of the carbon atoms .

Chemical Reactions Analysis

Cyclohex-2-ene-1-carboxylic Acid undergoes various chemical reactions. For instance, it is involved in the metabolism of benzoate, where it transiently accumulates during growth with benzoate . It is also involved in the biosynthesis of rapamycin, a clinically important macrolide compound .

Physical And Chemical Properties Analysis

Cyclohex-2-ene-1-carboxylic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 237.5±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .

Scientific Research Applications

Organic Synthesis

Cyclohex-2-ene-1-carboxylic Acid plays a significant role in organic synthesis. Its carboxyl group is highly reactive, making it a valuable intermediate in the synthesis of various small molecules. It can participate in reactions such as substitution, elimination, and coupling, which are fundamental in creating complex organic compounds .

Nanotechnology

In the field of nanotechnology, Cyclohex-2-ene-1-carboxylic Acid is used for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene . The carboxylic acid group can form stable bonds with the surface of these materials, enhancing their dispersion and incorporation into polymer nanomaterials.

Polymer Chemistry

As an additive or monomer, Cyclohex-2-ene-1-carboxylic Acid contributes to the development of synthetic polymers. Its inclusion can alter the physical properties of polymers, such as increasing flexibility or improving resistance to environmental stress .

Environmental Biotechnology

Cyclohex-2-ene-1-carboxylic Acid is a metabolite in the biodegradation pathways of various hydrocarbons. Microorganisms like “Syntrophus aciditrophicus” can metabolize compounds like cyclohexane carboxylate, which is structurally similar to Cyclohex-2-ene-1-carboxylic Acid, indicating potential applications in bioremediation processes .

Pharmaceutical Research

In pharmaceutical research, Cyclohex-2-ene-1-carboxylic Acid derivatives have been explored for their therapeutic potential. For instance, carboxyamide compounds derived from related carboxylic acids have shown promise as drugs due to their biologically active properties .

Mechanism of Action

Target of Action

Cyclohex-2-ene-1-carboxylic Acid is a chemical compound that has been identified as an intermediate during the anaerobic decomposition of benzoic acid by a methanogenic consortium . .

Mode of Action

It is known that carboxylic acids can be converted to 1º alcohols using lithium aluminium hydride (lialh4) . This suggests that Cyclohex-2-ene-1-carboxylic Acid may undergo similar reactions, leading to changes in its structure and properties.

Biochemical Pathways

Cyclohex-2-ene-1-carboxylic Acid is involved in the anaerobic decomposition of benzoic acid . It is also known to be an intermediate in the biosynthesis of rapamycin, a macrolide compound produced by Streptomyces hygroscopicus

Pharmacokinetics

The compound’s molecular weight (12616) and physical form (liquid) suggest that it may have certain bioavailability characteristics .

Result of Action

Its role as an intermediate in certain biochemical pathways suggests that it may contribute to the synthesis of other compounds, such as rapamycin .

Action Environment

It is known that the compound is a liquid at room temperature , which may influence its behavior in different environments.

Safety and Hazards

Cyclohex-2-ene-1-carboxylic Acid is classified as Acute Tox. 4 Dermal and Skin Corr. 1B, indicating that it is harmful in contact with skin and causes severe skin burns and eye damage . Safety measures include wearing protective clothing and eye protection, and washing skin thoroughly after handling .

Future Directions

properties

IUPAC Name |

cyclohex-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBQGFBSVLPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450327 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-2-ene-1-carboxylic Acid | |

CAS RN |

62115-15-5 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)